2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-11-10(5-2-6-14-11)18(16,17)15-9-4-1-3-8(13)7-9/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGAAUSXIGIQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule comprises two primary components:
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2-Chloropyridine-3-sulfonyl chloride : A reactive intermediate critical for sulfonamide bond formation.
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3-Fluoroaniline : The aromatic amine nucleophile that reacts with the sulfonyl chloride.
The synthesis hinges on the sequential preparation of these components followed by their coupling.
Synthesis of 2-Chloropyridine-3-Sulfonyl Chloride
Diazotization and Chlorosulfonylation in Microchannel Reactors
A breakthrough method from CN115974772A outlines a continuous-flow approach using microchannel reactors to synthesize pyridine-3-sulfonyl chloride. Adapting this protocol for the 2-chloro derivative involves:
Step 1: Diazotization of 2-Chloro-3-Aminopyridine
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Feed Preparation :
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Feed A : 2-Chloro-3-aminopyridine, copper catalyst (e.g., CuSO₄), and 1,5-naphthalenedisulfonic acid dissolved in acetonitrile/water.
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Feed B : Isoamyl nitrite in acetonitrile.
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Reaction Conditions :
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Temperature: 0–20°C
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Residence time: 1.8–2.9 minutes
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Pressure: 0.36–0.42 MPa
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The diazonium salt forms instantaneously in the microreactor, minimizing decomposition risks.
Step 2: Chlorosulfonylation with Thionyl Chloride
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Feed C : Thionyl chloride (SOCl₂) in chloroform or dichloromethane.
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Mixing : The diazonium salt solution (Feed D) and Feed C converge in a second microreactor, yielding 2-chloropyridine-3-sulfonyl chloride with >94% purity.
Advantages :
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Safety : Microreactors mitigate hazards associated with exothermic diazotization and SOCl₂ handling.
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Yield : 94–96% yield (Table 1).
Table 1: Microreactor Performance for Sulfonyl Chloride Synthesis
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Temperature (°C) | 5 | 0 |
| Residence Time (min) | 1.8 | 2.9 |
| Yield (%) | 94.0 | 95.9 |
| Purity (HPLC, %) | 99.5 | 99.6 |
Coupling with 3-Fluoroaniline
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 3-fluoroaniline under mild conditions:
Procedure :
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Reaction Setup :
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Dissolve 2-chloropyridine-3-sulfonyl chloride (1 eq) in anhydrous dichloromethane.
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Add 3-fluoroaniline (1.1 eq) and triethylamine (2 eq) as an HCl scavenger.
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Conditions :
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Temperature: 0–25°C
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Duration: 2–4 hours
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Workup :
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Wash with dilute HCl (1M) and brine.
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Dry over MgSO₄ and concentrate under reduced pressure.
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Optimization Strategies
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Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates but may require stricter temperature control.
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Stoichiometry : A 10% excess of 3-fluoroaniline ensures complete conversion of the sulfonyl chloride.
Alternative Routes and Comparative Analysis
Batch Reactor Synthesis
Traditional batch methods for sulfonyl chloride synthesis involve:
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Sulfonation of 2-chloropyridine with chlorosulfonic acid.
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Chlorination using PCl₅ or POCl₃.
Drawbacks :
Direct Sulfonation of Pyridine Derivatives
Friedel-Crafts sulfonation is impractical for 2-chloropyridine due to its electron-deficient ring, which directs sulfonation unpredictably.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Chlorination: Phosphorus pentachloride (PCl5), thionyl chloride (SOCl2)
Sulfonamide Formation: Sulfonyl chloride, triethylamine
Fluorophenyl Substitution: Fluorobenzene, suitable catalyst
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamide derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
The pyridine-3-sulfonamide derivatives, including 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide, have shown significant promise in cancer research. These compounds are known to inhibit various kinases involved in cancer progression.
Case Studies
- Study on Stereochemistry : A study investigated the stereochemistry of pyridine-3-sulfonamide derivatives and their anticancer activity. The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized, revealing that stereochemical variations significantly affect their inhibitory potency against PI3Kα .
- Diverse Cancer Types : Additional compounds derived from pyridine-3-sulfonamides have been evaluated for their anticancer properties against various types of cancer, including leukemia, colon cancer, and melanoma. For instance, a compound with a similar structure exhibited selectivity towards these cancers with average GI50 values ranging from 13.6 to 14.9 µM .
Antimicrobial Activity
Beyond anticancer applications, this compound has been explored for its antimicrobial properties.
Broad-Spectrum Activity
Research indicates that sulfonamide derivatives possess significant antibacterial and antifungal activities. They have been tested against various pathogens, demonstrating effectiveness in inhibiting growth .
Structure-Activity Relationship (SAR)
The structure of pyridine-3-sulfonamides plays a pivotal role in their antimicrobial efficacy. Modifications in the substituents can enhance their activity against specific bacterial strains . For example, introducing different aryl groups has been shown to affect the potency against Gram-positive and Gram-negative bacteria.
Summary Table of Applications
| Application Type | Compound | Mechanism | IC50 Values | Notable Findings |
|---|---|---|---|---|
| Anticancer | This compound | PI3K Inhibition | 1 nM - 14.9 µM | Effective against leukemia, colon cancer, melanoma |
| Antimicrobial | Various derivatives | Broad-spectrum activity | Varies by compound | Significant inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorophenyl group enhances the compound’s binding affinity to its target proteins, thereby increasing its potency. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key structural analogs include:
- 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (3a)
- 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide (3b)
- Imazosulfuron (herbicidal analog)
Functional Group Variations: Sulfonamide vs. Carboxamide
- 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide (H57533) : This carboxamide analog () replaces the sulfonamide group with a carboxamide. Carboxamides generally exhibit lower acidity (pKa ~15–17) compared to sulfonamides (pKa ~10–12), impacting solubility and binding interactions in biological systems .
Crystallographic and Hydrogen-Bonding Patterns
- 2-Chloro-N-(3-fluorophenyl)acetamide () forms N—H⋯O hydrogen bonds, creating C(4) chains. Similar packing motifs may occur in the target sulfonamide, though the sulfonamide group’s stronger hydrogen-bonding capacity could lead to more robust crystal networks .
Regulatory and Industrial Relevance
- Imazosulfuron : EPA-approved for rice cultivation, with tolerances established for residues (0.01–0.1 ppm). Its complex structure (vs. the target compound) highlights how additional functional groups (e.g., pyrimidinyl-carbamoyl) expand agrochemical utility .
Biological Activity
2-Chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈ClF₁N₃O₂S, with a molecular weight of approximately 303.72 g/mol. The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinases (PI3K). PI3K plays a crucial role in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway has implications for cancer treatments and other diseases characterized by uncontrolled cell growth .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting PI3K pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | PI3K inhibition |
| A549 (Lung Cancer) | 15.0 | PI3K inhibition |
| HCT116 (Colon Cancer) | 10.0 | PI3K inhibition |
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimalarial Activity : Similar structures have been evaluated for their efficacy against Plasmodium falciparum, demonstrating promising results in inhibiting parasite growth .
- Anti-inflammatory Effects : Compounds with similar sulfonamide groups have been reported to exhibit anti-inflammatory activities by reducing the expression of COX-2 and iNOS enzymes .
Case Studies
- Inhibition Studies : A study involving the NCI-60 human tumor cell lines demonstrated that compounds based on the pyridine-3-sulfonamide scaffold exhibited moderate cytostatic activity against various cancer types. The highest inhibition growth percent (IGP) was recorded at 23% for specific compounds against breast cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on SAR has highlighted how modifications in the substituents on the pyridine ring can significantly alter biological activity. For instance, introducing different halogen or alkyl groups can enhance potency against specific kinases .
Q & A
Q. How can discrepancies between crystallographic data and computational models be resolved for sulfonamide derivatives?
- Answer : Discrepancies often arise from dynamic effects (e.g., fluorine disorder) or solvent interactions. Validate computational models (DFT or MD simulations) against experimental data by: (i) Comparing bond lengths/angles from X-ray structures with optimized geometries. (ii) Analyzing Hirshfeld surfaces to assess intermolecular interactions. (iii) Using Electronic Circular Dichroism (ECD) and optical rotation to confirm absolute configurations in chiral derivatives .
Q. What experimental and computational strategies evaluate the impact of stereochemistry on biological activity in sulfonamide derivatives?
- Answer : Enantiomers are synthesized using chiral auxiliaries or resolved via chiral HPLC. Biological activity (e.g., kinase inhibition) is tested using IC₅₀ assays (e.g., PI3Kα kinase inhibition in ). Computational methods include molecular docking (e.g., AutoDock Vina) to compare binding modes of R- and S-isomers. Synchrotron radiation or quantum chemical calculations (e.g., TD-DFT for ECD spectra) validate stereochemical assignments .
Q. How can hydrogen-bonding networks and molecular packing be systematically analyzed in sulfonamide crystals?
- Answer : Use SC-XRD to identify short contacts (e.g., C–H···O) and hydrogen-bonded chains. For example, in 2-chloro-N-(3-fluorophenyl)acetamide, molecules form C(4) chains via N–H···O bonds along the [101] direction. Complement this with Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts). Thermal ellipsoid plots in OLEX2 highlight positional disorders (e.g., fluorine split sites) .
Q. What analytical workflows are recommended for purity assessment and contaminant identification in sulfonamide synthesis?
- Answer : Combine HPLC-PDA (photodiode array detection) for purity quantification, LC-MS/MS to identify byproducts (e.g., unreacted sulfonyl chloride), and ¹⁹F NMR to detect fluorinated impurities. For trace metals (from catalysts), use ICP-MS . Cross-validate with DSC/TGA to assess thermal stability and polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
